Preclamol hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, primarily targets dopamine autoreceptors . Dopamine autoreceptors are a type of dopamine receptor that work to regulate the synthesis, release, and uptake of dopamine, a neurotransmitter that plays several important roles in the brain and body.
Mode of Action
This compound acts as an agonist of presynaptic dopamine D2 receptors but as an antagonist of postsynaptic D2 receptors . As an agonist, it activates the presynaptic D2 receptors, enhancing their function. Conversely, as an antagonist, it inhibits the function of postsynaptic D2 receptors .
Biochemical Pathways
The activation of presynaptic D2 receptors and inhibition of postsynaptic D2 receptors by this compound can affect various biochemical pathways. These pathways are primarily related to the regulation of dopamine, a key neurotransmitter involved in reward, motivation, memory, and motor control among other functions .
Result of Action
The dual action of this compound on dopamine D2 receptors can result in antipsychotic effects . By modulating the function of these receptors, it can influence the levels and activity of dopamine in the brain, potentially alleviating symptoms of conditions like schizophrenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other drugs, the physiological state of the individual, genetic factors, and more.
Biochemical Analysis
Biochemical Properties
Preclamol hydrochloride has a dual action towards dopamine D2 autoreceptors. It activates these autoreceptors and also acts concomitantly as an antagonist at postsynaptic dopamine receptors . This dual action suggests that this compound can modulate the biochemical reactions involving dopamine, a key neurotransmitter in the brain.
Cellular Effects
This compound’s interaction with dopamine D2 receptors can have significant effects on various types of cells, particularly neurons. By acting as an agonist at presynaptic D2 receptors and an antagonist at postsynaptic D2 receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine D2 receptors. As an agonist, it activates the D2 autoreceptors, while as an antagonist, it inhibits the activity of postsynaptic D2 receptors . This dual action can lead to changes in gene expression and cellular function.
Metabolic Pathways
This compound is involved in the dopamine signaling pathway due to its interaction with D2 receptors . Detailed information about its interaction with enzymes or cofactors, and its effects on metabolic flux or metabolite levels is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preclamol hydrochloride can be synthesized through a series of chemical reactions. One notable method involves the enantioselective synthesis of (S)-preclamol via asymmetric catalytic Negishi cross-coupling reaction. This process includes cobalt-catalyzed asymmetric catalytic cross-coupling of α-bromo ester with arylzinc and the reduction of chiral ester to diol with a tertiary carbon atom .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is typically produced in research laboratories for scientific studies and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Preclamol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Preclamol hydrochloride has several scientific research applications, particularly in the field of neuroscience and pharmacology. It is used to study the dopamine system and its role in schizophrenia. The compound’s ability to selectively agonize dopamine autoreceptors makes it a valuable tool for understanding the mechanisms underlying dopamine-related disorders .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another dopamine D2 receptor partial agonist used in the treatment of schizophrenia.
Terguride: A dopamine receptor agonist with applications in treating hyperprolactinemia.
OPC-4392: A compound with similar dopamine receptor activity.
Bifeprunox: A partial agonist at dopamine D2 receptors with antipsychotic properties.
Uniqueness
Preclamol hydrochloride is unique due to its selective agonist activity at dopamine autoreceptors, which distinguishes it from other compounds that may have broader or less selective actions. This selectivity makes it particularly useful for research focused on dopamine regulation and its implications in psychiatric disorders .
Properties
IUPAC Name |
3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHUDETYKUBQJT-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017949 | |
Record name | Preclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88768-67-6 | |
Record name | Preclamol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Preclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRECLAMOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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